molecular formula C13H17NO3 B2502629 N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide CAS No. 2411221-76-4

N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide

Cat. No. B2502629
CAS RN: 2411221-76-4
M. Wt: 235.283
InChI Key: KKPLXFGFALUQSY-UHFFFAOYSA-N
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Description

N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide, commonly known as OXA-23, is a beta-lactamase enzyme that is commonly found in Gram-negative bacteria. OXA-23 has been identified as a significant contributor to antibiotic resistance, making it an important target for scientific research.

Mechanism of Action

OXA-23 is a beta-lactamase enzyme that hydrolyzes the beta-lactam ring of antibiotics, rendering them inactive. The enzyme is able to do this by forming a covalent bond with the beta-lactam ring, which is then cleaved by a water molecule.
Biochemical and Physiological Effects:
The expression of OXA-23 has been shown to confer resistance to beta-lactam antibiotics in a variety of Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. The presence of OXA-23 has been associated with increased morbidity and mortality in patients with infections caused by these bacteria.

Advantages and Limitations for Lab Experiments

The use of recombinant OXA-23 in laboratory experiments allows for the study of the enzyme's mechanism of action and its interactions with antibiotics. However, the production of recombinant OXA-23 can be challenging, and the enzyme can be unstable in certain conditions.

Future Directions

Future research on OXA-23 could focus on the development of new antibiotics that are not susceptible to the enzyme's hydrolytic activity. Additionally, understanding the regulation of OXA-23 expression could provide new targets for the prevention of antibiotic resistance. Finally, the development of new methods for the production and purification of recombinant OXA-23 could improve the efficiency of laboratory experiments.

Synthesis Methods

The synthesis of OXA-23 involves the use of recombinant DNA technology. The gene that encodes for OXA-23 is cloned and expressed in a suitable host organism, such as Escherichia coli. The recombinant protein is then purified using various chromatography techniques.

Scientific Research Applications

OXA-23 has been extensively studied for its role in antibiotic resistance. It has been shown to confer resistance to a broad range of beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. Understanding the mechanism of action of OXA-23 and its biochemical and physiological effects is essential for the development of new antibiotics and the prevention of antibiotic resistance.

properties

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)17-11-5-3-4-10(6-11)7-14-13(15)12-8-16-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPLXFGFALUQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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